molecular formula C13H9ClO2 B126739 2-Chloro-4'-hydroxybenzophenone CAS No. 55270-71-8

2-Chloro-4'-hydroxybenzophenone

Cat. No. B126739
CAS RN: 55270-71-8
M. Wt: 232.66 g/mol
InChI Key: BFFHEHNJSNFLRF-UHFFFAOYSA-N
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Description

2-Chloro-4'-hydroxybenzophenone is a chemical compound that has been studied for various applications, including its use as a UV stabilizer and as an intermediate in organic synthesis. The compound is characterized by the presence of a chloro and a hydroxy group on the benzophenone skeleton, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related hydroxybenzophenone derivatives has been explored through various methods. For instance, a selective synthesis of 2-hydroxy-4'-hydroxybenzophenones has been achieved through cascade reactions involving [4 + 2] or [3 + 3] annulation of penta-3,4-dien-2-ones with 3-formylchromones, depending on the substitution patterns of the substrates . Another study reports the synthesis of 2-hydroxy-4-benzyloxybenzophenone from resorcin, trichlorotoluene, and benzyl chloride, using a two-step process with phase transfer catalysis . Additionally, a new synthesis route for high-purity 4-hydroxy-4'-chlorobenzophenone has been developed, starting from thionyl chloride and p-hydroxybenzoic acid, followed by acylation with chlorobenzene .

Molecular Structure Analysis

The molecular structure of hydroxybenzophenone derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis of 4-alkoxylated 2-hydroxybenzophenones revealed non-planar benzophenone skeletons with large torsions to minimize repulsive forces. The substituents on the benzene rings, such as nitro or alkoxy groups, are coplanar with the rings, and the carbonyl group is coplanar with the ring substituted by the alkoxy group . Intramolecular hydrogen bonding and π-π stacking interactions are important stabilizing factors for these molecules .

Chemical Reactions Analysis

The reactivity of hydroxybenzophenone derivatives in chemical reactions has been demonstrated in various studies. For example, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol involved a condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol . The resulting compound and its metal complexes were characterized, showing coordination of the ligand to metal ions via OH groups and the azomethine nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzophenone derivatives are influenced by their molecular structure. For instance, the copolymerization of 2-hydroxy-4'-vinylbenzophenone with styrene resulted in a material with light stabilizing effects, although it was less efficient than other derivatives . The study of spin-spin coupling in 2,2'-dihydroxy-4-methoxybenzophenone provided insights into the nonbonded interactions between protons on neighboring aromatic rings and the nature of hydrogen bonding within the molecule .

Scientific Research Applications

UV-Absorber Modification

2-Hydroxybenzophenone derivatives, closely related to 2-Chloro-4'-hydroxybenzophenone, have been synthesized and studied for their role in modifying UV-absorbers, enhancing polymer stability against UV degradation. Zakrzewski and Szymanowski (1999) explored the alkylation and esterification of 2-hydroxybenzophenone derivatives, providing insights into the modification of UV-absorbers (Zakrzewski & Szymanowski, 1999).

Synthesis and Catalysis

G. Yadav and Ginish George (2008) investigated the one-pot synthesis of hydroxybenzophenones, crucial precursors in fine chemical and pharmaceutical industries. They explored the catalytic efficiency of cesium substituted heteropoly acid supported on clay for the synthesis of 4-hydroxybenzophenone (Yadav & George, 2008).

Environmental Impact and Detection

Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the environmental presence and impact of these compounds (Negreira et al., 2009).

Electrochemical Oxidation

Fang et al. (2021) explored the electrochemical oxidation of 4-Hydroxybenzophenone, demonstrating the degradation of this compound in aquatic environments using graphene oxide-modified electrodes. This study contributes to understanding the treatment of water contaminated with similar compounds (Fang et al., 2021).

Novel Synthesis Techniques

Chaube et al. (2002) reported on the selective synthesis of 4-hydroxybenzophenone using zeolite H-beta as a catalyst, contributing to efficient synthesis methods for benzophenone derivatives (Chaube et al., 2002).

Disinfection By-products in Water

Xuefeng Sun and colleagues (2019) examined the transformation and genotoxicity of 2,4-Dihydroxybenzophenone during chlorination disinfection, revealing the formation of harmful by-products in treated water, relevant to understanding the environmental and health impacts of such compounds (Sun et al., 2019).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

(2-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFHEHNJSNFLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-hydroxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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